molecular formula C21H8Br2Cl2O7 B13345839 2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

Cat. No.: B13345839
M. Wt: 603.0 g/mol
InChI Key: VVTNZUMQESAPCG-UHFFFAOYSA-N
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Description

2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions to introduce bromine and chlorine atoms, followed by cyclization to form the spiro structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

    Biology: Employed in cellular imaging and as a marker for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism by which 2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of cellular pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2’,7’-Dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid
  • 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid stands out due to its specific halogenation pattern and the presence of both bromine and chlorine atoms

Properties

Molecular Formula

C21H8Br2Cl2O7

Molecular Weight

603.0 g/mol

IUPAC Name

2',7'-dibromo-4,6-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H8Br2Cl2O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-6(20(30)32-21)1-11(24)16(18(17)25)19(28)29/h1-5,26-27H,(H,28,29)

InChI Key

VVTNZUMQESAPCG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)C(=O)O)Cl)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Br)O)O)Br)OC2=O

Origin of Product

United States

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